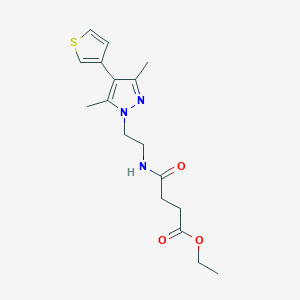

ethyl 4-((2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-4-23-16(22)6-5-15(21)18-8-9-20-13(3)17(12(2)19-20)14-7-10-24-11-14/h7,10-11H,4-6,8-9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRMYHJJWKMEEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCN1C(=C(C(=N1)C)C2=CSC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate, a complex organic compound featuring a pyrazole ring with a thiophene substitution, has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 318.38 g/mol |

| Molecular Formula | C₁₄H₁₈N₄O₃S |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and thiophene moieties. For instance, a related compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 64 to 1024 μg/mL, suggesting moderate antimicrobial activity compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been documented extensively. In one study, compounds with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for these compounds were comparable to those of established anti-inflammatory drugs such as diclofenac sodium .

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. A study involving molecular docking and in vitro assays demonstrated that certain pyrazole derivatives effectively inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanisms involved include the modulation of apoptotic pathways and cell cycle arrest .

Case Study 1: Antimicrobial Evaluation

In a comparative study, this compound was evaluated alongside other pyrazole derivatives for their antimicrobial efficacy. The results indicated that while it showed moderate activity against Gram-positive and Gram-negative bacteria, the compound's effectiveness was lower than that of traditional antibiotics .

Case Study 2: Anti-inflammatory Assessment

A series of experiments were conducted to assess the anti-inflammatory effects of this compound using in vivo models. Results showed a significant reduction in edema formation in treated subjects compared to controls, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 3: Anticancer Potential

In vitro studies on cancer cell lines revealed that certain derivatives of the compound inhibited cell growth significantly. The analysis indicated that these compounds could serve as lead candidates for further development in cancer therapeutics due to their ability to induce apoptosis and inhibit tumor growth .

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including ethyl 4-((2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, certain pyrazole derivatives have shown IC50 values as low as 3.5 nM in COX-2 inhibition studies, suggesting strong anti-inflammatory potential .

2. Anticancer Properties

The compound may also possess anticancer properties due to its structural features that are conducive to interacting with biological targets involved in cancer progression. Pyrazole derivatives have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This potential is often linked to their ability to modulate signaling pathways associated with cancer development .

3. Antioxidant Activity

Research has indicated that pyrazole derivatives can exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress—a key factor in many chronic diseases, including cancer and neurodegenerative disorders. Studies involving similar compounds have demonstrated their ability to scavenge free radicals effectively .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The characterization of synthesized compounds is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structure and purity.

Case Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in this compound undergo hydrolysis under acidic or basic conditions:

-

Mechanistic Insight : Base-mediated ester hydrolysis proceeds via nucleophilic acyl substitution, while acidic hydrolysis of the amide involves protonation of the carbonyl oxygen, making it more electrophilic.

Oxidation and Reduction

The compound’s butanoate chain and pyrazole ring participate in redox reactions:

Oxidation

-

Reagents : KMnO₄ (acidic conditions)

-

Outcome : Conversion of the ethyl ester to a carboxylic acid and partial oxidation of the thiophene ring to sulfoxide.

-

Side Note : Over-oxidation of thiophene to sulfone is avoided using controlled stoichiometry.

Reduction

-

Reagents : LiAlH₄ in dry THF, 0°C → RT

-

Outcome : Reduction of the ester to a primary alcohol and the amide to a secondary amine.

Nucleophilic Substitution

The ethyl ester group is susceptible to nucleophilic attack:

-

Key Observation : Reactions with ammonia are critical for synthesizing amide intermediates used in pyrazolo-thiazole hybrids .

Cyclization Reactions

The amine and carbonyl groups facilitate intramolecular cyclization:

-

Reagents : PCl₅, toluene, reflux

-

Product : Pyrazolo[3,4-b]thiophene-fused γ-lactam (Figure 1).

-

Mechanism : Phosphorus pentachloride activates the carbonyl, enabling nucleophilic attack by the amine to form a five-membered ring.

Figure 1 : Proposed cyclization mechanism leading to γ-lactam formation.

Electrophilic Aromatic Substitution

The thiophene and pyrazole rings undergo halogenation and nitration:

| Reaction | Reagents | Position | Outcome |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | Thiophene C5 | 5-Bromo-thiophene derivative |

| Nitration | HNO₃/H₂SO₄, 50°C | Pyrazole C4 | Nitro-substituted pyrazole (minor isomer) |

-

Regioselectivity : Thiophene reacts preferentially at the C5 position due to electron-donating effects of sulfur.

Cross-Coupling Reactions

The thiophene moiety participates in metal-catalyzed couplings:

-

Suzuki Coupling :

Condensation Reactions

The keto group enables condensation with hydrazines and amines:

-

With Hydrazine :

-

With Aromatic Amines :

Functional Group Interconversion

The ester group is converted to other functionalities:

| Reaction | Reagents | Product |

|---|---|---|

| Ester → Acid chloride | SOCl₂, reflux | Butanoyl chloride derivative |

| Ester → Thioester | Lawesson’s reagent, toluene | Thioester analog (enhanced reactivity) |

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces:

-

Thiophene ring opening : Forms a dihydrothiophene intermediate.

-

Ester decarbonylation : Releases CO and yields a propanoate derivative.

This compound’s versatility in reactions like hydrolysis, cyclization, and cross-coupling makes it valuable for synthesizing bioactive heterocycles and functional materials. Further studies are needed to explore its catalytic applications and optimize reaction conditions for industrial use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with ester and heterocyclic substituents are widely studied. Below is a detailed comparison with a structurally analogous compound from the evidence (Parchem Chemicals, ), alongside inferred properties based on substituent effects.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent Effects: The thiophene in the target compound introduces sulfur-based interactions (e.g., hydrogen bonding or σ-hole interactions), whereas the chloro and phenyl groups in the analog prioritize hydrophobic and halogen bonding .

Linker Flexibility: The ethylamino-oxobutanoate linker in the target compound provides conformational flexibility, which may enhance binding to flexible enzyme active sites. In contrast, the rigid amide bond in the analog favors stable hydrogen-bonding networks .

Synthetic Pathways :

- The target compound likely requires thiophene functionalization via cross-coupling reactions (e.g., Suzuki), whereas the analog’s chloro and phenyl groups are introduced via electrophilic substitution or Friedel-Crafts alkylation .

The analog’s chloro and phenyl groups align with antimicrobial agents (e.g., celecoxib analogs) .

Research Findings and Data Gaps

- Structural Data : Neither compound’s crystal structure is reported in the evidence, though SHELX-based refinement (commonly used for small molecules ) could resolve conformational details.

- Biological Data : Absent in the evidence, but pyrazole-thiophene hybrids are reported in kinase inhibitors (e.g., imatinib analogs).

- Thermodynamic Properties : The target’s ester group may confer higher metabolic stability than the analog’s amide, which is prone to hydrolysis.

Q & A

Basic: What are the standard synthetic protocols for preparing ethyl 4-((2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate?

Methodological Answer:

The compound can be synthesized via multi-step condensation reactions. For example:

- Step 1: Prepare the pyrazole-thiophene core using methods analogous to pyrazoline derivatives, such as coupling 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole with ethyl bromoacetate under basic conditions (e.g., NaH in DMF) .

- Step 2: Introduce the ethylenediamine linker via nucleophilic substitution, followed by amidation with ethyl 4-oxobutanoate. Purification typically involves flash chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol or DMF .

- Validation: Confirm purity (>95%) using HPLC with a C18 column (acetonitrile/water mobile phase) and structural integrity via NMR (e.g., pyrazole C–H protons at δ 7.8–8.2 ppm, thiophene protons at δ 6.5–7.2 ppm) .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives with low yields (e.g., <30%)?

Methodological Answer:

Low yields (e.g., 22–27% in ) often stem from steric hindrance or side reactions. Mitigation strategies include:

- Solvent Optimization: Replace polar aprotic solvents (DMF) with less viscous alternatives like THF or dichloromethane to improve reactant mobility .

- Catalysis: Use Pd-mediated coupling for pyrazole-thiophene bond formation, as demonstrated in analogous thiophene-pyrazole hybrids .

- Temperature Control: Employ microwave-assisted synthesis to reduce reaction time and minimize decomposition .

- Workup Adjustments: Implement liquid-liquid extraction (e.g., ethyl acetate/water) to recover unreacted starting materials .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- and NMR: Identify pyrazole (δ 7.8–8.2 ppm for C–H), thiophene (δ 6.5–7.2 ppm), and ester carbonyls (δ 170–175 ppm) .

- HPLC: Assess purity using a C18 column with UV detection at 254 nm .

- FT-IR: Confirm amide (1650–1680 cm) and ester (1730–1760 cm) functional groups .

Advanced: How can researchers resolve spectral overlaps in complex derivatives (e.g., thiophene vs. pyrazole protons)?

Methodological Answer:

- 2D NMR (COSY, HSQC): Differentiate overlapping signals by correlating - and - couplings .

- Deuterated Solvent Screening: Use DMSO-d instead of CDCl to shift proton signals and reduce broadening .

- Computational Modeling: Compare experimental NMR data with DFT-predicted chemical shifts (e.g., Gaussian or ORCA software) .

Basic: What pharmacological screening strategies are recommended for this compound?

Methodological Answer:

- In Vitro Assays: Test COX-2 inhibition (via ELISA) and antimicrobial activity (microdilution against S. aureus and E. coli) based on structural analogs .

- SAR Studies: Modify the thiophene or pyrazole substituents (e.g., halogenation) to assess bioactivity trends .

Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Simulate interactions with target proteins (e.g., COX-2 PDB: 3LN1) to prioritize derivatives with favorable binding poses .

- MD Simulations (GROMACS): Evaluate stability of ligand-protein complexes over 100 ns to identify persistent hydrogen bonds or hydrophobic contacts .

Basic: What are common stability issues during storage?

Methodological Answer:

- Hydrolysis Risk: Store at –20°C in anhydrous DMSO or ethanol to prevent ester/amide bond cleavage .

- Light Sensitivity: Use amber vials to avoid thiophene ring degradation .

Advanced: How to address conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer:

- Metabolite Profiling (LC-MS): Identify active/inactive metabolites in plasma or liver microsomes .

- PK/PD Modeling: Corrogate in vitro IC values with in vivo bioavailability using tools like Phoenix WinNonlin .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

- Matrix Interference: Use SPE (C18 cartridges) to isolate the compound from plasma proteins .

- Detection Limits: Optimize LC-MS/MS parameters (e.g., ESI+ mode, m/z 400→ fragment ions) for sensitivity down to 1 ng/mL .

Advanced: How to validate the compound’s mechanism of action using knockout models?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.